N-methyl-N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine
Description
This compound is a heterocyclic hybrid molecule featuring three distinct moieties:
- Pyrazolo[3,4-d]pyrimidine: A bicyclic scaffold known for kinase inhibition and nucleic acid mimicry. The 1-methyl substitution enhances metabolic stability .
- Triazolo[4,3-b]pyridazine: A fused triazole-pyridazine system contributing to π-π stacking interactions and binding affinity .
- Azetidine: A strained four-membered ring that improves conformational rigidity and bioavailability .
Synthesis Overview:
The synthesis involves modular coupling of pre-functionalized subunits. For example:
Pyrazolo[3,4-d]pyrimidine core: Prepared via cyclocondensation of 5-amino-pyrazole derivatives with acetic anhydride or Vilsmeier–Haack reagents, as described in and .
Triazolo[4,3-b]pyridazine: Synthesized by reacting hydrazine derivatives with aldehydes or ketones under reflux () .
Azetidine linker: Introduced via nucleophilic substitution or Buchwald–Hartwig coupling, leveraging intermediates like iodinated pyrazolopyrimidines () .
Properties
IUPAC Name |
N,1-dimethyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N10/c1-10-20-21-13-4-5-14(22-26(10)13)25-7-11(8-25)23(2)15-12-6-19-24(3)16(12)18-9-17-15/h4-6,9,11H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTWQZRUAUKASE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NC=NC5=C4C=NN5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-methyl-N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine is the Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a crucial enzyme involved in cell cycle regulation, specifically the transition from the G1 phase to the S phase .
Mode of Action
this compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal cell cycle progression, preventing cells from transitioning from the G1 phase to the S phase . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway. CDK2 is a key player in the cell cycle, and its inhibition can lead to the disruption of the cell cycle, leading to cell cycle arrest and apoptosis . This can have significant downstream effects, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The result of the action of this compound is the inhibition of cell cycle progression, leading to cell cycle arrest and apoptosis . This can have significant effects at the molecular and cellular level, particularly in cancer cells where rapid cell division is a hallmark .
Biochemical Analysis
Biochemical Properties
The compound N-methyl-N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine has been identified as a novel inhibitor of CDK2, a protein kinase that plays a crucial role in cell cycle regulation. The compound interacts with CDK2, inhibiting its activity and thereby affecting the progression of the cell cycle.
Cellular Effects
In cellular studies, this compound has shown significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116. It influences cell function by altering cell cycle progression and inducing apoptosis within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of CDK2. This binding interaction inhibits the enzymatic activity of CDK2, leading to alterations in cell cycle progression.
Temporal Effects in Laboratory Settings
Preliminary studies suggest that the compound exhibits significant cytotoxic activities against various cell lines over time.
Biological Activity
N-methyl-N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine is a complex organic compound that has garnered attention for its potential biological activities, particularly as a kinase inhibitor. This article reviews the biological activity of this compound, drawing from various studies and research findings.
Chemical Structure
The compound features a unique structure that integrates multiple heterocyclic rings, which is characteristic of many biologically active molecules. The presence of the pyrazolo and triazolo moieties suggests potential interactions with various biological targets, particularly in the realm of enzyme inhibition.
Research indicates that compounds similar to this compound exhibit selective inhibition of cyclin-dependent kinases (CDKs) . CDKs are crucial for cell cycle regulation and are often implicated in cancer progression. The inhibition of these kinases can lead to reduced cell proliferation and may enhance the efficacy of existing cancer therapies .
Anticancer Properties
Several studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance:
- In vitro studies demonstrated that related compounds effectively inhibited CDK2 and CDK5 activities, leading to decreased proliferation in various cancer cell lines .
- Case Study : A derivative similar to the compound was shown to induce apoptosis in human leukemia cells by disrupting CDK activity .
Other Biological Activities
Beyond anticancer effects, there is emerging evidence suggesting other therapeutic potentials:
- Anti-inflammatory Effects : Some derivatives have been reported to exhibit anti-inflammatory properties by modulating signaling pathways involved in inflammation .
- Neuroprotective Effects : Research indicates that certain pyrazolo derivatives may protect neuronal cells from oxidative stress .
Data Tables
Research Findings
Recent studies have focused on synthesizing new derivatives based on the core structure of this compound. These studies aim to enhance potency and selectivity for specific kinases while minimizing side effects.
Synthesis and Modification
The synthesis of this compound involves multi-step reactions that incorporate various substituents to optimize biological activity. Research has shown that modifications at specific positions on the pyrazolo and triazolo rings can significantly impact kinase selectivity and overall efficacy .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structures to N-methyl-N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine exhibit anticancer properties. The pyrazolo and triazole moieties are known to enhance the cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives with these scaffolds can inhibit tumor cell proliferation and induce apoptosis through various mechanisms, including the modulation of signaling pathways involved in cell survival and growth .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar pyrazole derivatives have demonstrated activity against a range of bacterial and fungal pathogens. The incorporation of azetidine and triazole rings may enhance membrane permeability or interfere with microbial metabolic pathways .
Neurological Applications
Compounds containing pyrazolo and triazolo structures have been explored for their neuroprotective effects. They may provide benefits in treating neurodegenerative diseases by modulating neurotransmitter systems or exhibiting antioxidant properties . Research into related compounds has shown promise in alleviating symptoms associated with Alzheimer's disease and other cognitive disorders.
Mechanistic Insights
The mechanism of action for this compound likely involves:
- Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit key enzymes involved in cancer progression and microbial survival.
- Receptor Modulation : The compound may interact with specific receptors in the central nervous system or other biological systems to exert its effects.
Case Study 1: Anticancer Activity
A study conducted on a series of pyrazole derivatives revealed that compounds structurally similar to this compound exhibited IC50 values in the low micromolar range against human cancer cell lines . This highlights the potential for further development as an anticancer agent.
Case Study 2: Antimicrobial Properties
In vitro testing of related pyrazole derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with shared moieties, focusing on structural features , physicochemical properties , and biological activity .
Table 1: Key Comparisons
Notes:
- *Molecular weight for the target compound is estimated based on structural similarity to and .
- Bioactivity : The target compound’s triazolo-pyridazine and pyrazolopyrimidine moieties suggest dual kinase/nuclease targeting, akin to MAPK10 inhibitors () and antiviral triazolopyridazines (). Its azetidine linker may enhance membrane permeability compared to bulkier benzyl or phenyl analogs .
- Metabolic Stability : Methyl substitutions (1-methyl on pyrazole, 3-methyl on triazole) reduce oxidative metabolism relative to unsubstituted analogs () .
Research Findings and Mechanistic Insights
Kinase Inhibition: Pyrazolo[3,4-d]pyrimidines in show nanomolar affinity for MAPK10, a trait likely retained in the target compound due to conserved hydrogen-bonding motifs .
Antiviral Potential: Triazolo[4,3-b]pyridazin-6-yl analogs in inhibit viral proteases via competitive binding to catalytic sites .
Synthetic Challenges : The azetidine ring introduces strain, requiring optimized coupling conditions (e.g., DMF/K₂CO₃ at 105°C, ) to avoid byproducts .
Q & A
Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, including alkylation, coupling, and cyclization. For example, pyrazolo[3,4-d]pyrimidine intermediates can be synthesized by reacting substituted phenylhydrazines with carbonitriles under reflux conditions in ethanol, followed by alkylation with halides in acetonitrile or dichloromethane . Characterization relies on spectroscopic methods:
Q. Which biological assays are recommended for initial activity screening?
Preliminary evaluation often includes:
Q. How are common impurities during synthesis mitigated?
Byproducts from incomplete alkylation or cyclization are minimized by:
- Optimizing reaction time/temperature (e.g., 35°C for 48 hours in DMSO).
- Chromatographic purification (e.g., silica gel with ethyl acetate/hexane gradients) .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies may arise from assay variability or compound purity. Strategies include:
Q. What strategies improve yields in multi-step syntheses?
Low yields (e.g., 17.9% in copper-catalyzed coupling) are addressed by:
Q. How can structure-activity relationships (SAR) be systematically studied?
SAR is explored through:
- Substituent variation : Compare methyl, chloro, or methoxy groups at key positions (Table 1).
- Computational docking : AutoDock Vina to predict binding modes with target proteins .
Table 1: SAR of Pyrazolo-Pyrimidine Derivatives
| Substituent (R) | Biological Activity (IC₅₀, μM) | Target |
|---|---|---|
| 3-Methyl | 0.45 (Anticancer) | EGFR |
| 4-Chlorophenyl | 1.20 (Anti-inflammatory) | COX-2 |
| 4-Methoxy | 2.10 (Antimicrobial) | DHFR |
| Data derived from analogs in |
Q. What advanced techniques elucidate the compound’s mechanism of action?
Mechanistic studies employ:
- Molecular dynamics simulations to assess protein-ligand stability.
- Kinetic assays (e.g., stopped-flow spectroscopy) for binding kinetics.
- Mutagenesis of suspected binding residues (e.g., ATP-binding pocket mutations) .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
